molecular formula C26H27NO2 B580040 JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol) CAS No. 1427521-37-6

JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)

Cat. No.: B580040
CAS No.: 1427521-37-6
M. Wt: 385.5 g/mol
InChI Key: QRNSSTWZDKYLOO-UHFFFAOYSA-N
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Description

JWH 210 N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite derived from JWH 210, a potent cannabimimetic alkylindole. This compound is an expected metabolite of JWH 210, detectable in serum and urine. It is structurally characterized by the presence of a hydroxyl group on the pentyl side chain, which is a result of metabolic hydroxylation in the liver .

Scientific Research Applications

JWH 210 N-(4-hydroxypentyl) metabolite is primarily used in forensic and toxicological research. It serves as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological samples. The compound is also used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids. Additionally, it is employed in the development of analytical methods for the detection of synthetic cannabinoids in forensic and clinical toxicology .

Mechanism of Action

Target of Action

JWH-210 4-Hydroxypentyl is an analgesic chemical from the naphthoylindole family, which acts as a potent cannabinoid agonist at both the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

JWH-210 4-Hydroxypentyl interacts with its targets, the CB1 and CB2 receptors, by binding to them. This binding action mimics the effects of naturally occurring cannabinoids, leading to a range of physiological responses . It has Ki values of 0.46 nM at CB1 and 0.69 nM at CB2 , indicating a high affinity for these receptors.

Biochemical Pathways

Upon binding to the CB1 and CB2 receptors, JWH-210 4-Hydroxypentyl triggers a series of biochemical reactions within the cell. These reactions can lead to various downstream effects, such as the modulation of neurotransmitter release in the brain, which can alter mood and perception .

Pharmacokinetics

JWH-210 4-Hydroxypentyl and structurally similar alkylindoles are rapidly metabolized by the liver and secreted in the urine, with hydroxylation of the alkyl side chain occurring in the liver . Known metabolites of JWH-210 are JWH-210 N-pentanoic acid metabolite, JWH-210 N-(4-hydroxypentyl) metabolite, JWH-210 N-(5-hydroxypentyl) metabolite, and JWH-210 5 hydroxyindole metabolite . These metabolites are detectable in urine and serum .

Result of Action

The molecular and cellular effects of JWH-210 4-Hydroxypentyl’s action can vary widely, depending on the specific physiological context. Common effects from synthetic cannabinoids like jwh-210 4-hydroxypentyl include alteration of mood and perception, panic attacks/agitation, cannabis-like high, and mild hallucinations (visual and auditory) .

Action Environment

The action, efficacy, and stability of JWH-210 4-Hydroxypentyl can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other substances in the body, the individual’s metabolic rate, and the pH of the body’s fluids. Furthermore, the compound’s stability can be affected by factors such as temperature and pH.

Safety and Hazards

JWH-210 may be neurotoxic to animals when administered in high doses . It is classified as a Schedule I Controlled Substance in the United States . It was also banned in Sweden as hazardous goods harmful to health . The safety data sheet suggests that no special measures are required in general, but consultation with a doctor is recommended in case of complaints .

Future Directions

The consumption of synthetic cannabinoids has significantly increased in the last decade and the analysis of these compounds and their metabolites in human specimens is gaining interest in clinical and forensic toxicology . Future research will likely focus on further understanding the disposition of these compounds and their metabolites in consumers, as well as their potential health effects .

Biochemical Analysis

Biochemical Properties

JWH-210 4-Hydroxypentyl plays a significant role in biochemical reactions, particularly in the metabolism of synthetic cannabinoids. It interacts with various enzymes, proteins, and other biomolecules. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which hydroxylate the alkyl side chain of JWH-210 in the liver . This hydroxylation process converts JWH-210 into JWH-210 4-Hydroxypentyl, which can then be detected in serum and urine . The interactions between JWH-210 4-Hydroxypentyl and these enzymes are crucial for understanding the metabolic pathways and potential effects of synthetic cannabinoids.

Cellular Effects

JWH-210 4-Hydroxypentyl has various effects on different types of cells and cellular processes. It influences cell function by interacting with cannabinoid receptors, particularly CB1 and CB2 receptors . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, JWH-210 4-Hydroxypentyl has been shown to reduce the expression levels of T-cell activators and cytokines in immune cells, indicating its potential immunosuppressive effects . Additionally, it can alter cell viability and induce cytotoxicity in certain cell types .

Molecular Mechanism

The mechanism of action of JWH-210 4-Hydroxypentyl involves its binding interactions with cannabinoid receptors and other biomolecules. It acts as a potent agonist at both CB1 and CB2 receptors, with high binding affinity . This binding leads to the activation of downstream signaling pathways, resulting in various physiological effects. JWH-210 4-Hydroxypentyl can also inhibit or activate specific enzymes, further influencing cellular processes . Changes in gene expression are another critical aspect of its molecular mechanism, as it can modulate the transcription of genes involved in immune response and other cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of JWH-210 4-Hydroxypentyl can change over time. The compound’s stability and degradation are essential factors to consider. JWH-210 4-Hydroxypentyl is relatively stable when stored at -20°C, with a shelf life of up to five years . Its effects on cellular function can vary depending on the duration of exposure. Long-term studies have shown that prolonged exposure to JWH-210 4-Hydroxypentyl can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of JWH-210 4-Hydroxypentyl vary with different dosages in animal models. At lower doses, it can induce mild physiological effects, such as alterations in mood and perception . Higher doses can lead to more severe effects, including acute psychotic episodes, convulsions, and even lethal outcomes . These dosage-dependent effects highlight the importance of understanding the threshold levels and potential toxicities associated with JWH-210 4-Hydroxypentyl.

Metabolic Pathways

JWH-210 4-Hydroxypentyl is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes hydroxylate the alkyl side chain of JWH-210, converting it into JWH-210 4-Hydroxypentyl. This metabolite can then be further processed and excreted in urine . The interactions between JWH-210 4-Hydroxypentyl and these enzymes are crucial for understanding its metabolic flux and the levels of metabolites produced.

Transport and Distribution

Within cells and tissues, JWH-210 4-Hydroxypentyl is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of JWH-210 4-Hydroxypentyl within different cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall effects.

Subcellular Localization

The subcellular localization of JWH-210 4-Hydroxypentyl plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall efficacy. Studying the subcellular distribution of JWH-210 4-Hydroxypentyl provides valuable insights into its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 210 N-(4-hydroxypentyl) metabolite typically involves the hydroxylation of the parent compound, JWH 210. The process can be carried out using various hydroxylating agents under controlled conditions. The reaction generally involves the use of oxidizing agents such as potassium permanganate or chromium trioxide in an organic solvent like dichloromethane or methanol .

Industrial Production Methods

Industrial production of JWH 210 N-(4-hydroxypentyl) metabolite follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

JWH 210 N-(4-hydroxypentyl) metabolite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

JWH 210 N-(4-hydroxypentyl) metabolite is similar to other synthetic cannabinoid metabolites such as JWH 018 N-(4-hydroxypentyl) metabolite and JWH 250 N-(4-hydroxypentyl) metabolite. These compounds share structural similarities, including the presence of a hydroxyl group on the pentyl side chain. JWH 210 N-(4-hydroxypentyl) metabolite is unique in its specific binding affinity and potency due to the ethylnaphthyl group in its structure .

List of Similar Compounds

Properties

IUPAC Name

(4-ethylnaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO2/c1-3-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-17-27(16-8-9-18(2)28)25-13-7-6-12-22(24)25/h4-7,10-15,17-18,28H,3,8-9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNSSTWZDKYLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017821
Record name JWH-210 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427521-37-6
Record name JWH-210 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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